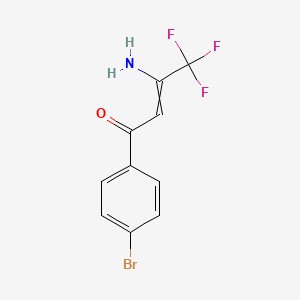
2-Buten-1-one, 3-amino-1-(4-bromophenyl)-4,4,4-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Buten-1-one, 3-amino-1-(4-bromophenyl)-4,4,4-trifluoro- is an organic compound that belongs to the class of butenones This compound features a butenone backbone with an amino group, a bromophenyl group, and trifluoromethyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 3-amino-1-(4-bromophenyl)-4,4,4-trifluoro- typically involves multi-step organic reactions. One common approach might include:
Starting Materials: The synthesis may begin with commercially available starting materials such as 4-bromoaniline, trifluoroacetaldehyde, and a suitable butenone precursor.
Reaction Steps:
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Buten-1-one, 3-amino-1-(4-bromophenyl)-4,4,4-trifluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Addition: The double bond in the butenone backbone can undergo addition reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Addition: Electrophiles like halogens (Br₂, Cl₂) or nucleophiles like Grignard reagents (RMgX).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Buten-1-one, 3-amino-1-(4-bromophenyl)-4,4,4-trifluoro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Buten-1-one, 3-amino-1-(4-chlorophenyl)-4,4,4-trifluoro-
- 2-Buten-1-one, 3-amino-1-(4-fluorophenyl)-4,4,4-trifluoro-
- 2-Buten-1-one, 3-amino-1-(4-methylphenyl)-4,4,4-trifluoro-
Uniqueness
The presence of the bromophenyl group in 2-Buten-1-one, 3-amino-1-(4-bromophenyl)-4,4,4-trifluoro- distinguishes it from similar compounds. Bromine atoms can participate in unique interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.
Properties
CAS No. |
80070-77-5 |
|---|---|
Molecular Formula |
C10H7BrF3NO |
Molecular Weight |
294.07 g/mol |
IUPAC Name |
3-amino-1-(4-bromophenyl)-4,4,4-trifluorobut-2-en-1-one |
InChI |
InChI=1S/C10H7BrF3NO/c11-7-3-1-6(2-4-7)8(16)5-9(15)10(12,13)14/h1-5H,15H2 |
InChI Key |
HHZZBBNZNULOIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















